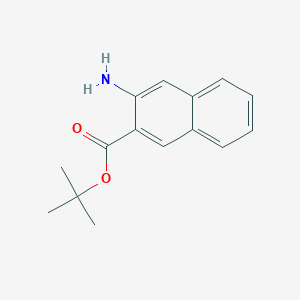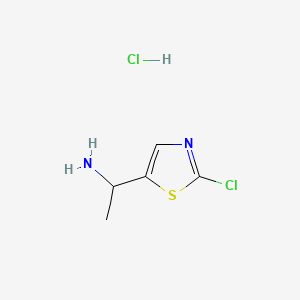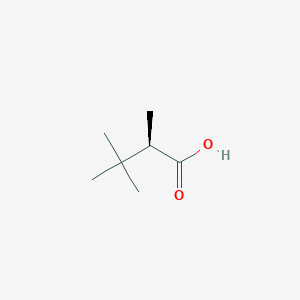![molecular formula C13H17FN2O2 B13575729 (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This specific compound features a fluorophenyl group attached to a methoxy group, which is further connected to the piperidine ring The carboxamide group is attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Methoxy Intermediate: The reaction begins with the preparation of the 2-fluorophenyl methoxy intermediate. This can be achieved by reacting 2-fluorophenol with methanol in the presence of an acid catalyst.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be accomplished through a cyclization reaction using appropriate starting materials such as 1,5-diaminopentane.
Coupling Reaction: The final step is the coupling of the fluorophenyl methoxy intermediate with the piperidine ring. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Biology: The compound is used in biological studies to understand its interaction with various biological targets, including receptors and enzymes.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industry: The compound is investigated for its potential use in industrial applications, including as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[(2-chlorophenyl)methoxy]piperidine-1-carboxamide
- (3S)-3-[(2-bromophenyl)methoxy]piperidine-1-carboxamide
- (3S)-3-[(2-methylphenyl)methoxy]piperidine-1-carboxamide
Uniqueness
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom can also impact the compound’s reactivity in chemical reactions, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide |
InChI |
InChI=1S/C13H17FN2O2/c14-12-6-2-1-4-10(12)9-18-11-5-3-7-16(8-11)13(15)17/h1-2,4,6,11H,3,5,7-9H2,(H2,15,17)/t11-/m0/s1 |
InChI Key |
MNKXSQBCXSUHAI-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)N)OCC2=CC=CC=C2F |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



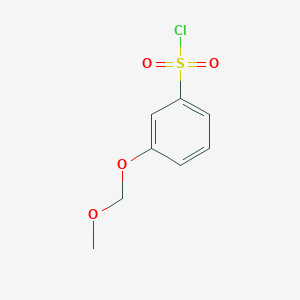
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)

![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
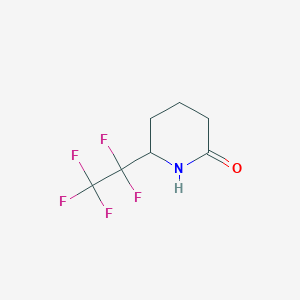
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
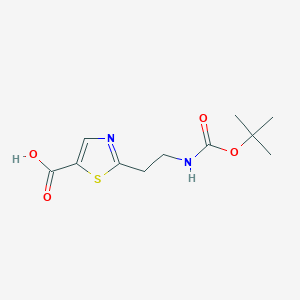
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
